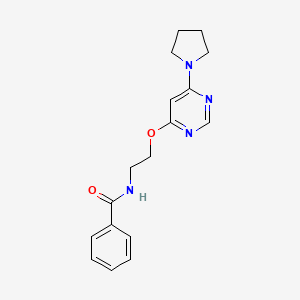
2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties as demonstrated by a series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide .
Synthesis Analysis
The synthesis of thiazole derivatives often involves nucleophilic substitution reactions and cyclization processes. For instance, the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide, a compound with structural similarities to our compound of interest, was achieved through a high yield synthetic route involving reduction and nucleophilic substitution reactions . Similarly, the synthesis of 2,4,5-trisubstituted thiazoles was reported using chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of substituents like methyl and nitrophenyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and biological activity .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic additions, as seen in the desulfurization reaction of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine. This reaction led to the formation of amidine derivatives and thioimidate via nucleophilic addition . The reactivity of the nitro group and other substituents on the thiazole ring can lead to a variety of reaction pathways and products .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different functional groups, such as carboxamide, nitro, and methyl groups, can affect the compound's solubility, melting point, and stability. The spectroscopic data, including IR, 1H NMR, and MS, are essential for confirming the structures of these compounds . The LD50 values determined through acute toxicity assays provide information on the safety profile of these compounds .
Scientific Research Applications
Synthesis and Antitumor Applications
Research has shown that thiazole derivatives can play a significant role in the synthesis of antitumor drugs. For example, the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates yields N-substituted 1-carbamoylimidazoles, which can be cyclized to imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide, on nitrosation. This process highlights the potential of thiazole derivatives in antitumor drug synthesis (Wang et al., 1997).
Chemoselective Synthesis
Thiazole compounds have been synthesized via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method introduces various functionalities into the thiazole ring, demonstrating the versatility of thiazole derivatives in chemical synthesis (Kumar et al., 2013).
Antihypertensive Agents
Synthesis and evaluation of thiazole derivatives as antihypertensive α-blocking agents have shown that these compounds can have significant pharmacological benefits. The research involved the synthesis of various thiazole derivatives and their testing for antihypertensive activity, demonstrating the potential medicinal applications of thiazole compounds (Abdel-Wahab et al., 2008).
Antidiabetic Activity
Thiazole derivatives have also been evaluated for their antidiabetic properties through in vitro screenings. The synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and their characterization showed potential antidiabetic activity, highlighting another significant area of research application for thiazole derivatives (Lalpara et al., 2021).
properties
IUPAC Name |
2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11-4-3-5-14(10-11)20-18(22)17-16(19-12(2)25-17)13-6-8-15(9-7-13)21(23)24/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDKAVSBILDRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


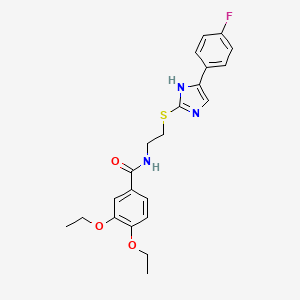
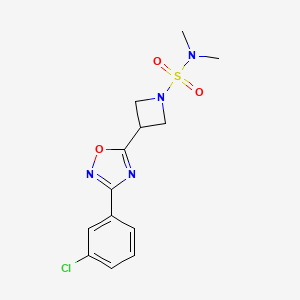
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)
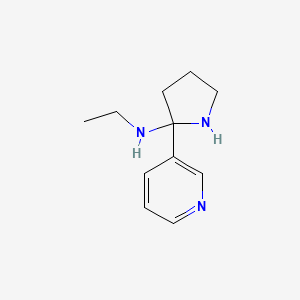
![N-(4-bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide](/img/structure/B2546846.png)
![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)
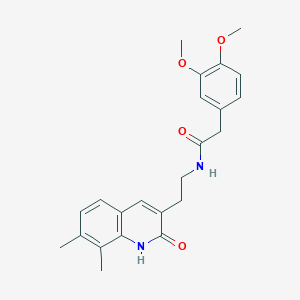
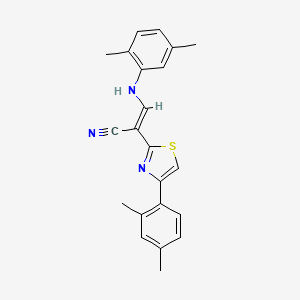
![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2546853.png)

